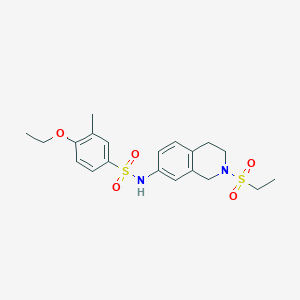

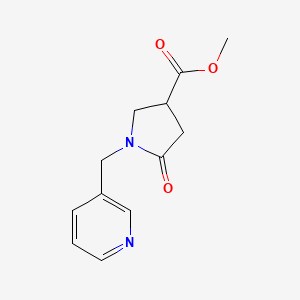

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate” is a chemical compound that falls under the category of heterocyclic organic compounds . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research on related compounds emphasizes their synthesis for potential antibacterial applications. For example, a study describes the synthesis of derivatives bearing the pyrrolidine ring and methylamino residues, highlighting moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Devi et al., 2018). Similarly, novel antimicrobial agents have been synthesized, showing good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of similar compounds have been investigated to understand their chemical behavior better. One study explored the spectroscopic properties using FT-IR, NMR, and UV techniques, alongside quantum chemical methods, providing a foundation for further chemical research and application (Devi, Bishnoi, & Fatma, 2020).

Application in Heterocyclic Chemistry

Research also delves into the use of related compounds in synthesizing novel heterocycles. For instance, a study on α-amino acid derived enaminones highlights their role in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing the potential for creating diverse chemical structures (Grošelj et al., 2013).

Antitumor Evaluation

Another area of interest is the antitumor evaluation of related compounds. A study focused on acenaphtho[1,2-b]pyrrole-carboxylic acid esters, revealing their cytotoxicity against cancer cell lines and highlighting the therapeutic potential of such compounds (Liu et al., 2006).

Direcciones Futuras

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research to design new pyrrolidine compounds with different biological profiles . Therefore, “Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate” and similar compounds may have potential applications in the development of new drugs.

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by target selectivity .

Biochemical Pathways

Compounds with a pyrrolidine scaffold have been shown to interact with various biochemical pathways .

Result of Action

Compounds with a pyrrolidine scaffold have been associated with various biological activities .

Propiedades

IUPAC Name |

methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-12(16)10-5-11(15)14(8-10)7-9-3-2-4-13-6-9/h2-4,6,10H,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPYCOBVPXMNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2744834.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)

![7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2744849.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)

![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)